

MOC-Val-OH: A Technical Guide for Biochemical and Pharmaceutical Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction to MOC-Val-OH

N-(Methoxycarbonyl)-L-valine, commonly abbreviated as **MOC-Val-OH**, is a protected amino acid derivative of L-valine. In this compound, the amino group of L-valine is protected by a methoxycarbonyl (MOC) group. This protection strategy is crucial in synthetic chemistry, particularly in peptide synthesis and the development of pharmaceuticals, as it prevents unwanted reactions at the amino terminus while the carboxyl group is activated for coupling.[1] **MOC-Val-OH** serves as a key building block for the controlled, stepwise synthesis of peptides and other complex organic molecules.[1][2]

Physicochemical Properties

MOC-Val-OH is typically a white to off-white crystalline powder.[3] Its solubility in polar solvents like water and methanol is a key characteristic for its use in various reaction conditions.[1] The presence of the MOC protecting group modifies the overall properties of the valine molecule, influencing its reactivity and solubility.

Table 1: Physicochemical Data of MOC-Val-OH



Property	Value	Reference
Molecular Formula	C7H13NO4	[3][4]
Molecular Weight	175.18 g/mol	[3]
Appearance	White to Almost white powder to crystal	[3]
Purity	>98.0% (T)(HPLC)	[3]
CAS Number	74761-42-5	[3][4]

Core Applications in Biochemistry and Drug Development

The primary application of **MOC-Val-OH** lies in its role as a protected amino acid for peptide synthesis. The MOC group serves as a temporary shield for the amino group, allowing for the selective formation of a peptide bond between the carboxyl group of **MOC-Val-OH** and the amino group of another amino acid. While less common than the widely used Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups, the MOC group offers an alternative with its own specific deprotection conditions.[5][6]

A notable application of N-methoxycarbonyl valine is in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, lidepasvir. In the synthesis of this complex antiviral drug, N-methoxycarbonyl valine is acylated to both liberated nitrogen atoms of a core intermediate structure.[7]

Experimental Protocols Synthesis of N-(Methoxycarbonyl)-L-valine

A documented method for the synthesis of **MOC-Val-OH** involves the reaction of L-valine with methyl chloroformate in the presence of a base.[8]

Materials:

L-valine



- Methanol or Ethanol
- Triethylamine
- · Methyl chloroformate
- Hydrochloric acid or Phosphoric acid
- Water
- Reaction kettle equipped with a stirrer, dropping funnel, and temperature control

Procedure:

- Add methanol or ethanol to the reaction kettle.
- Sequentially add L-valine and triethylamine to the solvent.
- Raise the temperature of the reaction mixture to 55-65 °C.
- Dropwise, add methyl chloroformate to the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.
- Allow the reaction to proceed for 10-15 hours at 55-65 °C.
- After the reaction is complete, perform decompression distillation and concentration until the mixture becomes a pulp.
- Add water to the pulp.
- Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystal separation.
- Collect the resulting crystals of N-(methoxycarbonyl)-L-valine.

General Workflow for Peptide Synthesis Incorporating MOC-Val-OH







The following is a generalized workflow for solid-phase peptide synthesis (SPPS) where a MOC-protected amino acid like **MOC-Val-OH** would be incorporated. The specific deprotection conditions for the MOC group would need to be optimized for the particular peptide sequence and solid support used.

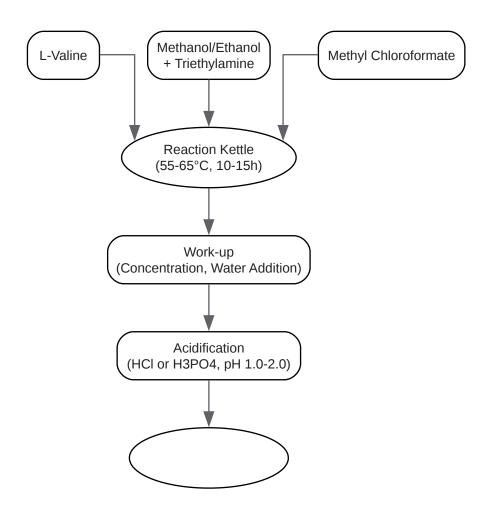
Table 2: Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle



Step	Procedure	Purpose
1. Resin Swelling	The solid support resin is swelled in an appropriate solvent (e.g., DMF).	To prepare the resin for the first amino acid coupling.
2. First Amino Acid Coupling	The C-terminal amino acid (with its amino group protected) is coupled to the resin.	To initiate the peptide chain on the solid support.
3. Deprotection	The protecting group on the N- terminus of the resin-bound amino acid is removed.	To expose the amino group for the next coupling reaction.
4. Washing	The resin is washed with solvent to remove excess reagents and byproducts.	To ensure a clean reaction environment for the next step.
5. Coupling of MOC-Val-OH	MOC-Val-OH is activated and coupled to the deprotected N-terminus of the growing peptide chain.	To add the valine residue to the peptide sequence.
6. Washing	The resin is washed to remove unreacted MOC-Val-OH and coupling reagents.	To purify the resin-bound peptide.
7. Repeat Cycle	Steps 3-6 are repeated for each subsequent amino acid to be added.	To elongate the peptide chain.
8. Final Deprotection & Cleavage	All protecting groups are removed, and the completed peptide is cleaved from the resin.	To obtain the final, unprotected peptide.

Visualizations Synthesis of MOC-Val-OH



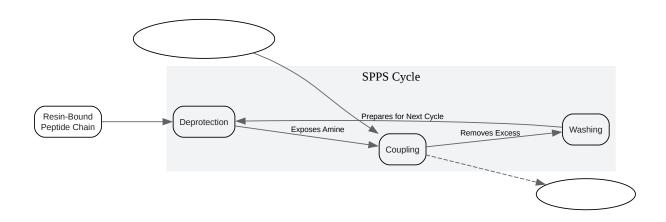


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Caption: Synthesis pathway for MOC-Val-OH.

General Logic of Protected Amino Acid Use in SPPS





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Caption: Role of MOC-Val-OH in the SPPS cycle.

Conclusion

MOC-Val-OH is a valuable, albeit less common, N-protected amino acid derivative for applications in peptide synthesis and medicinal chemistry. Its utility is demonstrated in the synthesis of complex pharmaceutical compounds like lidepasvir. While detailed quantitative data on its performance in peptide synthesis is not as readily available as for Fmoc or Boc protected counterparts, the fundamental principles of its use are well-understood within the context of established peptide chemistry workflows. Further research into the specific advantages and reaction kinetics of MOC-protected amino acids could expand their application in the development of novel therapeutics and biochemical tools.

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